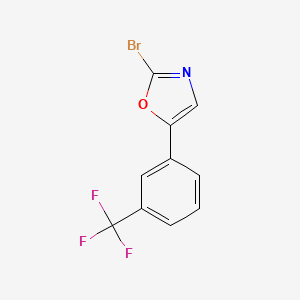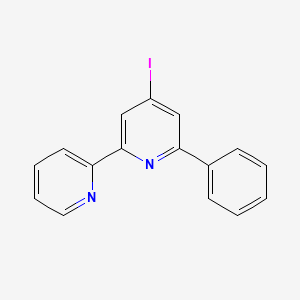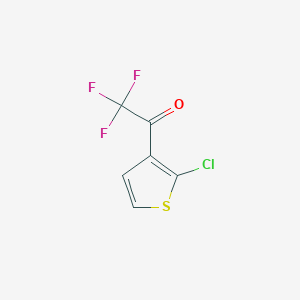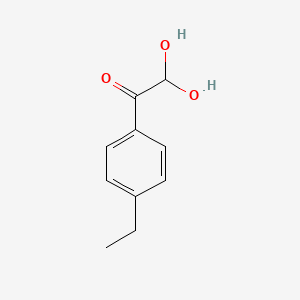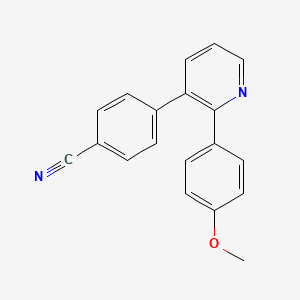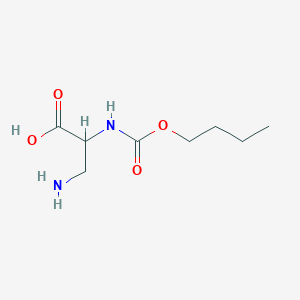
4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method involves the use of 2,4,6-trichloropyrimidine-5-carbaldehyde with anilines or methylamine and alkoxide nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit oxidative enzymes, thereby preventing the oxidation of aldehydes, ketones, and alcohols to their respective carboxylic acids . This inhibition is crucial for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methylpyrimidine-5-carbaldehyde: The non-hydrochloride form of the compound.
2,4,6-Trichloropyrimidine-5-carbaldehyde: A precursor used in the synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride.
Pyrimidine derivatives: Various substituted pyrimidines with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit oxidative enzymes sets it apart from other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C6H8ClN3O |
|---|---|
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
4-amino-2-methylpyrimidine-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c1-4-8-2-5(3-10)6(7)9-4;/h2-3H,1H3,(H2,7,8,9);1H |
Clé InChI |
HMUFOOOGCWADHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)N)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)
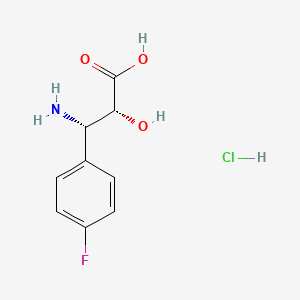

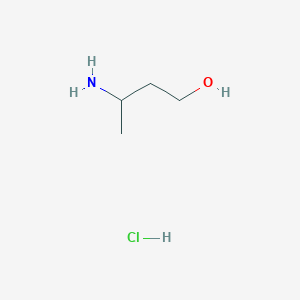
![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)
